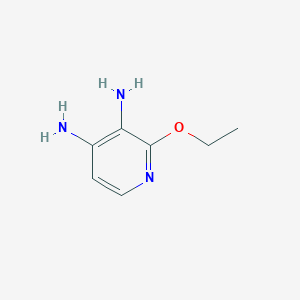

2-Ethoxypyridine-3,4-diamine

Description

2-Ethoxypyridine-3,4-diamine is a pyridine derivative characterized by an ethoxy (-OCH2CH3) substituent at the 2-position and amino (-NH2) groups at the 3- and 4-positions. Its molecular formula is C7H11N3O, with a molecular weight of 153.18 g/mol. The ethoxy group introduces steric bulk and electron-donating effects, which may influence solubility, reactivity, and biological activity.

Properties

CAS No. |

1187732-75-7 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-ethoxypyridine-3,4-diamine |

InChI |

InChI=1S/C7H11N3O/c1-2-11-7-6(9)5(8)3-4-10-7/h3-4H,2,9H2,1H3,(H2,8,10) |

InChI Key |

AFQKVMQKBJOHTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=CC(=C1N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Halogenated Pyridine Intermediates

A common strategy involves starting from 2-halopyridines (e.g., 2-chloropyridine derivatives) which are selectively functionalized at positions 3 and 4. For example, 2,3-dichloropyridine or 2,3,6-trichloropyridine can be used as precursors.

- Preparation of 2,3-dichloropyridine : Achieved by selective hydrogenation of 2,3,6-trichloropyridine using mixed catalysts such as 8% Pt/C and 8% Pd/C under mild hydrogen pressure (0.25–0.3 MPa) and temperatures of 25–30 °C in alcohol solvents (ethanol or methanol) with sodium hydroxide as a base.

Introduction of Amino Groups by Hydrazine Substitution

The amino groups at positions 3 and 4 are often introduced via nucleophilic substitution of chlorine atoms with hydrazine hydrate, followed by reduction or further functional group transformations.

Reaction conditions typically involve refluxing the halogenated pyridine with hydrazine hydrate (70–80%) in polar aprotic solvents such as N,N-dimethylpropanolamine or N,N-dimethylformamide at elevated temperatures (~100–130 °C) under nitrogen atmosphere for 10 hours.

After reaction completion, cooling induces crystallization of the hydrazinopyridine intermediate, which is isolated by centrifugation, washed, and dried under vacuum.

Alkoxylation to Introduce the Ethoxy Group

The 2-ethoxy substituent can be introduced by nucleophilic substitution of a 2-chloropyridine intermediate with an alcohol (ethanol) under basic conditions or by directed ortho-lithiation followed by alkylation:

Nucleophilic substitution : 2-chloropyridine derivatives are reacted with sodium ethoxide or potassium ethoxide in ethanol, often under reflux, to replace chlorine with the ethoxy group.

Ortho-lithiation and alkylation : Directed lithiation at the 2-position of pyridine derivatives followed by quenching with ethyl halides or alkylating agents can install the ethoxy group regioselectively.

Reduction of Nitro Groups to Amino Groups

If the amino groups are introduced as nitro substituents, catalytic hydrogenation or chemical reduction is employed:

Catalytic hydrogenation using Raney nickel or Pd/C catalysts under hydrogen pressure (up to 900 psi) effectively reduces nitro groups to amino groups in pyridine derivatives.

Chemical reduction with sodium borohydride or hydrazine can also be used depending on substrate sensitivity.

Representative Synthetic Procedure (Literature-Based)

Analytical and Purification Techniques

Crystallization is the primary method for isolating intermediates and final products, often performed by cooling reaction mixtures to room temperature or below.

Centrifugation and washing with water remove impurities and residual solvents.

Vacuum drying at ~60 °C under reduced pressure (-0.09 MPa) ensures removal of moisture and solvents, yielding a dry, pure product.

Chromatographic methods such as column chromatography or preparative HPLC may be used for further purification in research settings.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Comments |

|---|---|---|---|

| Halogenated pyridine synthesis | 2,3,6-trichloropyridine, Pt/C, Pd/C, NaOH, ethanol | H2 gas, 25–30 °C, 0.25–0.3 MPa, 5 h reflux | Selective hydrogenation to dichloropyridine |

| Hydrazine substitution | Hydrazine hydrate (70–80%), N,N-dimethylpropanolamine/DMF | 100–130 °C, reflux, N2 atmosphere, 10 h | High yield, forms hydrazinopyridine intermediate |

| Alkoxylation (ethoxy substitution) | Sodium ethoxide or potassium ethoxide, ethanol | Reflux, hours depending on substrate | Regioselective substitution at 2-position |

| Nitro group reduction | Raney Ni, H2 gas (up to 900 psi), 80–100 °C | Catalytic hydrogenation | Converts nitro groups to amino groups |

| Purification | Crystallization, centrifugation, vacuum drying | Room temp to 60 °C, reduced pressure | High purity final product |

Research Findings and Optimization Notes

The purity of intermediates such as 2,3-dichloropyridine and 3-chloro-2-hydrazinopyridine critically affects the yield and quality of the final product.

Use of mixed catalysts (Pt/C and Pd/C) improves selectivity and yield in hydrogenation steps compared to single catalysts.

Solvent choice impacts reaction rates and crystallization quality; polar aprotic solvents like N,N-dimethylpropanolamine and DMF are preferred for hydrazine substitution.

Temperature control during substitution and reduction steps is essential to avoid side reactions and decomposition.

Directed ortho-lithiation followed by alkylation offers regioselective access to 2-ethoxy substitution but requires careful handling of organolithium reagents.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diamino-2-ethoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amino groups.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products:

Oxidation: Nitro derivatives of 3,4-Diamino-2-ethoxypyridine.

Reduction: Amino derivatives.

Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

2-Ethoxypyridine-3,4-diamine is an organic compound featuring a pyridine ring with an ethoxy group and two amino groups at the 3 and 4 positions. It has a molecular weight of approximately 153.185 g/mol. This compound is of interest in medicinal chemistry and organic synthesis because of its chemical properties, which make it suitable for reactions and interactions.

Scientific Research

2-Ethoxypyridine-3,4-diamine is widely utilized in research . It has applications in:

- Pharmaceutical Development This compound serves as an intermediate in synthesizing pharmaceuticals, specifically in the development of anti-inflammatory and anti-cancer drugs .

- Agricultural Chemistry It is used in formulating agrochemicals, contributing to developing effective pesticides and herbicides that enhance crop protection .

- Material Science The compound plays a role in creating advanced materials, including polymers and coatings, which offer improved durability and resistance to environmental factors .

- Research in Organic Synthesis It is a valuable reagent in organic synthesis, enabling chemists to create complex molecules with high precision and efficiency .

- Biochemical Research The compound is utilized in studies involving enzyme inhibition and receptor binding, aiding in understanding biological processes and disease mechanisms .

Mechanism of Action

The mechanism of action of 3,4-Diamino-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of 2-ethoxypyridine-3,4-diamine with its closest analogs:

Key Observations :

- The ethoxy group in 2-ethoxypyridine-3,4-diamine increases molecular weight and hydrophobicity compared to 3,4-diaminopyridine. This may enhance membrane permeability in biological systems.

- Compared to 2-methoxypyridine-3,4-diamine, the ethoxy substituent introduces greater steric hindrance, which could affect binding interactions in applications like DNA intercalation or material synthesis .

Functional Comparisons

DNA Intercalation Potential

Evidence from bicyclic diamine compounds (e.g., IC5: 6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) demonstrates that planar aromatic structures with diamine groups exhibit strong DNA intercalation, comparable to doxorubicin . While 2-ethoxypyridine-3,4-diamine lacks a fused bicyclic system, its pyridine core and diamine groups may still facilitate partial intercalation. However, the ethoxy group’s bulk could reduce binding affinity compared to smaller substituents (e.g., methyl or hydrogen).

Biological Activity

2-Ethoxypyridine-3,4-diamine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 154.17 g/mol

The compound features a pyridine ring substituted with an ethoxy group at the 2-position and amino groups at the 3 and 4 positions. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that 2-Ethoxypyridine-3,4-diamine exhibits several biological properties:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, suggesting its potential as a candidate for developing new antibiotics.

- Anticancer Properties: Preliminary research indicates that 2-Ethoxypyridine-3,4-diamine may inhibit cancer cell proliferation through modulation of key signaling pathways such as MAPK/ERK.

- Enzyme Inhibition: The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting pharmacokinetics.

The biological effects of 2-Ethoxypyridine-3,4-diamine are primarily mediated through its interaction with various molecular targets:

- Enzyme Interactions: The compound binds to specific enzymes, leading to either inhibition or activation of their catalytic activities. This mechanism is crucial in both antimicrobial and anticancer contexts.

- Cell Signaling Modulation: By affecting pathways like MAPK/ERK, it plays a role in regulating cell growth and differentiation. This modulation can lead to altered cellular responses in cancerous cells.

Case Studies

Several studies have explored the biological activity of 2-Ethoxypyridine-3,4-diamine:

-

Antimicrobial Study:

- Objective: To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings: The compound showed significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli.

- Conclusion: Suggests potential for development into an antimicrobial agent.

-

Cancer Cell Proliferation Inhibition:

- Objective: To assess the effects on various cancer cell lines.

- Methodology: MTT assay was employed to determine cell viability.

- Results: A dose-dependent reduction in viability was observed in treated cells compared to controls.

- Implications: Indicates potential use in cancer therapy.

Comparison with Similar Compounds

To understand the uniqueness of 2-Ethoxypyridine-3,4-diamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methoxypyridine-3,4-diamine | CHNO | Contains a methoxy group instead of ethoxy |

| N4-Ethyl-6-methoxypyridine-3,4-diamine | CHNO | Similar structure but different substitution pattern |

| 2-Aminopyridine | CHN | Lacks the ethoxy group; simpler structure |

The unique combination of functional groups in 2-Ethoxypyridine-3,4-diamine provides distinct reactivity profiles compared to its analogs, making it particularly interesting for medicinal applications.

Q & A

Basic: What are the established synthetic routes for 2-Ethoxypyridine-3,4-diamine, and what analytical methods validate its purity?

Answer:

The synthesis of 2-Ethoxypyridine-3,4-diamine typically involves:

- Ethoxy Introduction : Nucleophilic substitution on a halogenated pyridine precursor (e.g., 2-chloropyridine) using sodium ethoxide in anhydrous ethanol under reflux .

- Amination Steps : Sequential amination via Buchwald-Hartwig coupling or catalytic hydrogenation with ammonia/palladium catalysts to introduce amino groups at positions 3 and 4 .

Validation : - NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, ethoxy protons appear as a quartet at δ ~1.4 ppm (CH₃) and triplet at δ ~4.0 ppm (OCH₂), while amino protons are broad singlets .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C₇H₁₁N₃O requires C 54.89%, H 7.19%, N 27.43%) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 154.1 confirms molecular weight .

Basic: How does the electronic structure of 2-Ethoxypyridine-3,4-diamine influence its reactivity in further functionalization?

Answer:

The ethoxy group at position 2 is electron-donating via resonance, activating the pyridine ring toward electrophilic substitution. The 3,4-diamine groups further enhance nucleophilicity at adjacent positions:

- Reactivity Hotspots : Positions 5 and 6 are prone to electrophilic attack (e.g., nitration, halogenation) due to electron-rich aromatic system .

- Cross-Coupling Potential : Amino groups facilitate metal-catalyzed couplings (e.g., Suzuki-Miyaura) for bioconjugation or heterocycle extension .

Advanced: How can researchers resolve contradictions in reported yields for 2-Ethoxypyridine-3,4-diamine synthesis?

Answer:

Yield discrepancies often arise from:

- Reaction Conditions : Higher yields (~60–70%) are achieved with anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis of intermediates . Lower yields (~30–40%) in protic solvents (e.g., ethanol) suggest competing side reactions .

- Catalyst Efficiency : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) outperform cheaper alternatives (e.g., CuI) in amination steps, reducing byproduct formation .

- Purification Challenges : Column chromatography with gradient elution (hexane/EtOAc → MeOH) isolates the product from diaminopyridine isomers .

Advanced: What mechanistic insights explain the stability of 2-Ethoxypyridine-3,4-diamine under acidic or basic conditions?

Answer:

- Acidic Conditions : Protonation of the pyridine nitrogen increases ring electrophilicity, risking ethoxy group hydrolysis to 2-hydroxypyridine derivatives. Stabilization requires pH < 2 and low temperatures .

- Basic Conditions : Deprotonation of amino groups generates a resonance-stabilized anion, enhancing stability at pH 8–10. However, strong bases (e.g., NaOH > 1M) may cleave the ethoxy group .

Experimental Validation : - pH-Dependent Stability Studies : Monitor degradation via HPLC at varying pH (e.g., 90% retention at pH 7 after 24 hours vs. 50% at pH 12) .

Advanced: How can 2-Ethoxypyridine-3,4-diamine serve as a precursor in medicinal chemistry, particularly for kinase inhibitors?

Answer:

The diamine motif is a key pharmacophore in kinase inhibitors:

- Scaffold Functionalization : The 3,4-diamine positions are modified with electrophilic warheads (e.g., acrylamides) for covalent binding to kinase active sites .

- Case Study : Analogous 2,4-diaminoquinazolines (e.g., D152344) show potent inhibition of EGFR tyrosine kinase via hydrogen bonding with ATP-binding pockets .

Methodology : - Structure-Activity Relationship (SAR) : Introduce substituents at position 5 (e.g., halogen, aryl) to enhance potency and selectivity .

- Biological Testing : Use enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values against target kinases .

Advanced: What computational strategies predict the spectroscopic properties of 2-Ethoxypyridine-3,4-diamine?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to simulate NMR chemical shifts. For example, computed δ ~6.8 ppm for H5 matches experimental ¹H NMR .

- UV-Vis Predictions : Time-dependent DFT (TD-DFT) estimates λₘₐₘ at 270–290 nm (π→π* transitions), validated with experimental absorbance spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.